Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperazine-1-carboxylate
Description
Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperazine-1-carboxylate (molecular formula: C₂₀H₂₄FN₅O₃S, molecular weight: 433.5 g/mol) is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a piperazine-carboxylate moiety and substituted with a 4-fluorophenyl group . Its structural complexity arises from the combination of multiple pharmacophoric elements:
- A thiazolo[3,2-b][1,2,4]triazole scaffold, known for bioactivity in enzyme inhibition and receptor modulation.
- A 2-ethyl-6-hydroxy substituent on the thiazolo-triazole ring, which may influence solubility and hydrogen-bonding interactions.
- A piperazine-1-carboxylate side chain, a common motif in CNS-active and antimicrobial agents due to its conformational flexibility and basicity.
Properties
IUPAC Name |
ethyl 4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-fluorophenyl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN5O3S/c1-3-15-22-19-26(23-15)18(27)17(30-19)16(13-5-7-14(21)8-6-13)24-9-11-25(12-10-24)20(28)29-4-2/h5-8,16,27H,3-4,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTYTWALWLEOHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCN(CC4)C(=O)OCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolo[3,2-b][1,2,4]triazole core. Subsequent functionalization steps introduce the ethyl and hydroxyl groups, followed by the attachment of the piperazine ring and the carboxylate ester.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a ketone or carboxylic acid.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents are hydrogen gas (H2) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperazine-1-carboxylate may serve as a lead compound for the development of new drugs. Its interactions with biological targets can be studied to understand its potential therapeutic effects.
Medicine: The compound's potential medicinal applications include its use as an antimicrobial agent, anti-inflammatory drug, or even as a component in cancer treatment regimens. Its ability to modulate biological pathways makes it a candidate for further drug development.
Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique chemical properties may enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperazine-1-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or industrial outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs are summarized below, with key distinctions highlighted:
Table 1: Structural and Functional Comparison with Analogs
Key Observations
Core Heterocycle Modifications: Replacement of the thiazolo-triazole core with a pyrazine (as in ) reduces molecular complexity but may alter target selectivity.
Substituent Effects :
- Fluorine vs. Chlorine : The 4-fluorophenyl group in the target compound offers moderate electronegativity and metabolic stability compared to the 3-chlorophenyl group in , which may increase toxicity.
- Hydroxy vs. Methoxy/Ethoxy : The 6-hydroxy group in the target compound improves hydrogen-bonding capacity, whereas methoxy/ethoxy groups in enhance blood-brain barrier penetration.
Biological Implications :
- Analogs with piperazine-carboxylate moieties (e.g., ) are frequently associated with AChE inhibitory activity (IC₅₀ values: 0.5–5 μM in related compounds) .
- Thioacetyl and chlorophenyl substituents (as in ) correlate with broad-spectrum antimicrobial activity (MIC: 2–8 μg/mL against S. aureus and E. coli) .
Biological Activity
Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C21H25N5O5S
- Molecular Weight : 459.52 g/mol
Research indicates that this compound interacts with several biological pathways:
- ER Stress Pathway : It modulates the endoplasmic reticulum (ER) stress response, which is crucial for maintaining cellular homeostasis and protein folding.
- NF-kB Pathway : The compound also impacts the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway, which plays a significant role in inflammatory responses and cell survival.
These interactions suggest that the compound may exhibit both neuroprotective and anti-inflammatory properties, making it a candidate for therapeutic applications in conditions characterized by ER stress and inflammation .
Antioxidant Activity
Studies have shown that derivatives of this compound possess significant antioxidant properties. For instance, compounds similar in structure have been evaluated for their ability to scavenge free radicals and reduce oxidative stress in cellular models .
Anti-inflammatory Effects
The modulation of NF-kB suggests potential anti-inflammatory effects. In vitro studies have demonstrated that the compound can inhibit the production of pro-inflammatory cytokines in response to various stimuli .
Neuroprotective Properties
The neuroprotective effects are attributed to its ability to alleviate ER stress and reduce neuronal apoptosis. This has been particularly observed in models of neurodegenerative diseases where ER stress is a contributing factor .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and provided insights into the efficacy of this compound.
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant inhibition of NF-kB activation in response to inflammatory stimuli. |
| Study 2 | Reported antioxidant activity comparable to established antioxidants like ascorbic acid. |
| Study 3 | Showed neuroprotective effects in a cellular model of Alzheimer's disease by reducing ER stress markers. |
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound features a fused thiazolo[3,2-b][1,2,4]triazole core, a 4-fluorophenyl group, and a piperazine-carboxylate moiety. The hydroxyl group on the triazole ring offers a site for hydrogen bonding or substitution, while the fluorophenyl group enhances electron-withdrawing effects, influencing π-π stacking in biological targets. The piperazine ring enables flexibility for structural modifications via alkylation or acylation .
| Structural Feature | Reactivity Influence |
|---|---|
| Thiazolo-triazole core | Stabilizes aromatic interactions; prone to electrophilic substitution |
| 4-Fluorophenyl group | Enhances lipophilicity and target binding affinity |
| Piperazine-carboxylate moiety | Facilitates salt formation and solubility modulation |
Q. What are the standard synthetic routes, and how are reaction conditions optimized?
Synthesis involves multi-step reactions, including:
- Step 1 : Formation of the thiazolo-triazole core via cyclization of thiourea derivatives under acidic conditions.
- Step 2 : Coupling of the fluorophenyl-piperazine fragment using catalysts like POCl₃ or DCC.
- Step 3 : Esterification of the carboxylate group under reflux in ethanol or acetonitrile .
Optimization strategies include:
- Temperature : 60–80°C for cyclization to avoid side reactions.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve coupling efficiency.
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to accelerate ring closure .
Q. Which analytical techniques confirm molecular structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate proton environments and carbon frameworks .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (±0.001 Da) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns (using SHELX/ORTEP software) .
- HPLC : Purity >95% achieved via reverse-phase chromatography .
Advanced Research Questions
Q. How can contradictions in spectroscopic data for derivatives be resolved?
Contradictions arise from dynamic proton exchange or tautomerism in the thiazolo-triazole core. Mitigation strategies:
- 2D NMR (COSY, NOESY) : Clarifies coupling patterns and spatial proximity of protons .
- Computational Validation : DFT calculations (e.g., Gaussian) predict NMR shifts and compare with experimental data .
- X-ray Diffraction : Provides unambiguous confirmation of regiochemistry .
Q. What strategies optimize substituent introduction on the thiazolo-triazole core?
- Directed Functionalization : Use protecting groups (e.g., Boc for piperazine) to selectively modify the hydroxyl or triazole nitrogen .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling for aryl group introduction at the 5-position .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) for high-yield substitutions .
Q. How do molecular docking studies guide analog design for biological targets?
Docking (e.g., AutoDock Vina) predicts binding modes with enzymes like 14α-demethylase (PDB: 3LD6). Key steps:
- Ligand Preparation : Optimize protonation states at physiological pH.
- Grid Box Setup : Focus on active sites (e.g., heme-binding pocket for cytochrome P450 targets).
- Post-Docking Analysis : Prioritize analogs with ΔG < -8 kcal/mol and hydrogen bonds to catalytic residues .
Q. What challenges arise in X-ray crystallography of this compound, and how are they addressed?
Challenges include crystal disorder due to flexible piperazine and solvent inclusion. Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
